molecular formula C8H9NO3 B1581079 2-Methyl-3-nitrobenzyl alcohol CAS No. 23876-13-3

2-Methyl-3-nitrobenzyl alcohol

Cat. No. B1581079
CAS RN: 23876-13-3
M. Wt: 167.16 g/mol
InChI Key: QJANIQCEDPJNLO-UHFFFAOYSA-N
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Description

2-Methyl-3-nitrobenzyl alcohol is a chemical compound with the molecular formula C8H9NO3 . It is a white to light yellow crystal powder . It has been used in the preparation of 2-methyl-3-nitrobenzyl cyanide and in the synthesis of 20-membered macrocyclic thiodepsipeptide .


Synthesis Analysis

2-Methyl-3-nitrobenzyl alcohol has been used as a starting reagent in the synthesis of 7-formyl-indole . It undergoes condensation with N,N-dimethylformamide dimethyl acetal followed by catalytic hydrogenation to yield 7-hydroxymethyl-indole .


Molecular Structure Analysis

The molecular structure of 2-Methyl-3-nitrobenzyl alcohol consists of a benzene ring substituted with a methyl group, a nitro group, and a benzyl alcohol group . The molecular weight is 167.16 g/mol .


Chemical Reactions Analysis

In chemical reactions, 2-Methyl-3-nitrobenzyl alcohol undergoes condensation with N,N-dimethylformamide dimethyl acetal followed by catalytic hydrogenation to yield 7-hydroxymethyl-indole .


Physical And Chemical Properties Analysis

2-Methyl-3-nitrobenzyl alcohol has a density of 1.3±0.1 g/cm3, a boiling point of 323.2±27.0 °C at 760 mmHg, and a flash point of 145.5±12.2 °C . It has 4 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Photosensitivity Enhancement in UV Resists

2-Methyl-3-nitrobenzyl alcohol, as a derivative of 2-nitrobenzyl compounds, has been explored for enhancing the photosensitivity of deep ultraviolet (UV) photoresists. Substitution on the o-nitrobenzyl chromophore, like in 2-methyl-3-nitrobenzyl alcohol, can enhance the absorption characteristics and improve the photochemical response, beneficial in high contrast and high-resolution photoresist applications (Reichmanis et al., 1983).

Role in Synthesis of Quinolines

2-Methyl-3-nitrobenzyl alcohol has been used in iron-catalyzed redox condensation reactions. This process facilitates the synthesis of substituted quinolines, an important class of compounds in medicinal chemistry, with carbon dioxide and water as the only side products (Wang et al., 2016).

Application in Phototriggered Labeling and Crosslinking

The derivative is also significant in the field of chemical biology and drug discovery. It serves as an efficient photoreactive group with amine selectivity. Its applications include photoaffinity labeling and crosslinking of biomolecules, demonstrating potential in protein engineering (Wang et al., 2020).

Photochemical Reaction Mechanisms

2-Methyl-3-nitrobenzyl alcohol has been a subject of study to understand photochemical reaction mechanisms, particularly forming 2-nitroso derivatives. These studies provide insights into the behavior of such compounds under irradiation and their potential applications in various fields, including material sciences (Gáplovský et al., 2005).

Influence in Fluorination Reactions

The compound has been explored in reactions involving fluorination. Its interactions and transformations in these chemical processes are important for understanding its reactivity and potential applications in organic synthesis (Watanabe et al., 1988).

Environmental and Biochemical Interactions

Studies have also delved into the environmental and biochemical interactions of 2-methyl-3-nitrobenzyl alcohol derivatives. Understanding these interactions is crucial for evaluating the safety and environmental impact of these compounds (Debethizy & Rickert, 1984).

Safety And Hazards

The safety data sheet for 2-Methyl-3-nitrobenzyl alcohol indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

(2-methyl-3-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJANIQCEDPJNLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178578
Record name 2-Methyl-3-nitrobenzyl alcohol
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-nitrobenzyl alcohol

CAS RN

23876-13-3
Record name 2-Methyl-3-nitrobenzenemethanol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Methyl-3-nitrobenzyl alcohol
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Record name 2-Methyl-3-nitrobenzyl alcohol
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Record name 2-methyl-3-nitrobenzyl alcohol
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Record name 2-METHYL-3-NITROBENZYL ALCOHOL
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Synthesis routes and methods I

Procedure details

39.0 g (0.2 mol) of methyl 2-methyl-3-nitrobenzoate was dissolved in 600 ml of tert-butanol, and 19.0 g of sodium borohydride was added thereto. Under refluxing, 150 ml of methanol was dropwise added thereto over a period of 1 hour. The refluxing was continued further for 1 hour to complete the reaction. The reaction mixture was left to cool, and then water was added thereto. The solvent was distilled off under reduced pressure. To the residue, water and chloroform were added, and the organic layer was separated and dried over anhydrous sodium sulfate. Then, the solvent was distilled off to obtain 30.7 g of 2-methyl-3-nitrobenzyl alcohol.
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

500 ml of THF and 76.5 gm NaBH4 was stirred for 30 min. at ambient temperature. Solution of 2-Methyl-3-nitro benzoic acid in THF (250 g in 750 ml) was added and stirred for 0.5 hour at ambient temperature. Further, methanesulphonic acid (90 ml) was added to the reaction mixture and stirred until the completion of reaction. The reaction mixture is extracted with ethyl acetate by addition of Hydrochloric acid and product organic layer is separated out. Ethyl acetate is evaporated to give 2-Methyl-3-nitrobenzyl alcohol as yellow oil, which is further treated with cyclohexane and crystallized to give 2-Methyl-3-nitrobenzyl alcohol (Yield: ˜210 g., 84%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Name
Quantity
76.5 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3-nitrobenzyl alcohol
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2-Methyl-3-nitrobenzyl alcohol
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2-Methyl-3-nitrobenzyl alcohol
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2-Methyl-3-nitrobenzyl alcohol
Reactant of Route 6
2-Methyl-3-nitrobenzyl alcohol

Citations

For This Compound
12
Citations
C Shin, Y Yamada, K Hayashi, Y Yonezawa… - Heterocycles, 1996 - infona.pl
… A convenient synthesis of Fragment E, 4-hydroxymethyl-3-methylindole-2-carboxylic acid (1), from 2-methyl-3-nitrobenzyl alcohol through six steps conversion in 32 % overall yield is …
Number of citations: 32 www.infona.pl
V Askam, RHL Deeks - Journal of the Chemical Society C: Organic, 1969 - pubs.rsc.org
When 3-nitro-o-xylene was oxidised with chromyl acetate, the methyl group remote from the nitro-group was attacked, yielding 2-methyl-3-nitrobenzylidene diacetate. The adjacent …
Number of citations: 11 pubs.rsc.org
R Grice - 1962 - spiral.imperial.ac.uk
A range of monosubstituted benzyl halides has been synthesised including the nearly completely new series of methylmercapto-and acetoxy-benzyl chlorides and bromides, and the …
Number of citations: 2 spiral.imperial.ac.uk
F Mu, DJ Lee, DE Pryor, E Hamel… - Journal of medicinal …, 2002 - ACS Publications
A series of conformationally restricted analogues were synthesized in order to elucidate the possible effects of different amide conformations of lavendustin A derivatives on cytotoxicity …
Number of citations: 31 pubs.acs.org
RL Oliveira, K Nicinski, M Pisarek, A Kaminska… - …, 2022 - Wiley Online Library
Aldehydes are essential chemicals for industrial feedstock. However, the traditional processes to produce these chemicals face many limitations, such as waste generation, low …
AA Estrada - 2008 - search.proquest.com
… N-Hydroxyindole precursor 1.12 was generated from commercially available 2methyl-3-nitrobenzyl alcohol (1.29) through the intermediacy of TMSE ester 1.30 in 31% yield over 7 steps…
Number of citations: 3 search.proquest.com
R de Lima Oliveira, K Nicinski, M Pisarek… - Available at SSRN … - papers.ssrn.com
Aldehydes are essential chemicals for industrial feedstock. However, the traditional processes to produce these chemicals face many limitations such as the generation of waste, low …
Number of citations: 0 papers.ssrn.com
RJ Altenbach, A Khilevich, T Kolasa… - Journal of medicinal …, 2004 - ACS Publications
… 2-Methyl-3-nitrobenzyl alcohol 51 (2.95 g, 17.5 mmol) and oxalyl chloride (6.1 mL, 70 mmol) in CH 2 Cl 2 (61 mL) at −78 C under N 2 were treated dropwise with DMSO (8.7 mL, 123 …
Number of citations: 12 pubs.acs.org
VT áD'Souza - Journal of the Chemical Society, Perkin Transactions …, 1994 - pubs.rsc.org
… The oxidation of benzyl alcohol, 2-methyl-3-nitrobenzyl alcohol and mandelonitrile were performed under anaerobic conditions in lo%, 30% and 30% acetonitrile aqueous buffer …
Number of citations: 20 pubs.rsc.org
MC Kimber, CJ Moody - Chemical communications, 2008 - pubs.rsc.org
… The route began with a classical Reissert synthesis starting from the THP-ether of commercially available 2-methyl-3-nitrobenzyl alcohol 7 to give, after reductive cyclization, the known …
Number of citations: 10 pubs.rsc.org

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